REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[N+:4]([O-])[CH:5]=[CH:6][C:7]=1[CH3:8].[CH3:10][N:11](C)C(Cl)=O.C[Si](C#N)(C)C>C(Cl)Cl>[C:10]([C:5]1[N:4]=[CH:3][C:2]([CH3:1])=[C:7]([CH3:8])[CH:6]=1)#[N:11]
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Name
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|
Quantity
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17.8 g
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Type
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reactant
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Smiles
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CC=1C=[N+](C=CC1C)[O-]
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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|
Quantity
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13.2 mL
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Type
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reactant
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Smiles
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CN(C(=O)Cl)C
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Name
|
|
Quantity
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19 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)C#N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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added
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Type
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CUSTOM
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Details
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The reaction solution was quenched with 10%-K2CO3 aqueous solution
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Type
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CUSTOM
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Details
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the methylene dichloride layer was separated
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Type
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CUSTOM
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Details
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dried on salt cake
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
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Smiles
|
C(#N)C1=CC(=C(C=N1)C)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 17.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |